molecular formula C8H20N.HO<br>C8H21NO B147483 Tetraethylammonium hydroxide CAS No. 77-98-5

Tetraethylammonium hydroxide

Cat. No.: B147483
CAS No.: 77-98-5
M. Wt: 147.26 g/mol
InChI Key: LRGJRHZIDJQFCL-UHFFFAOYSA-M
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Description

Tetraethylammonium hydroxide is an organic compound with the chemical formula C₈H₂₁NO. It is the tetraethylammonium salt of hydroxide and is commonly encountered as an aqueous solution. This compound is known for its strong alkalinity and is used in various applications, including organic synthesis and the preparation of zeolites .

Mechanism of Action

Target of Action

Tetraethylammonium hydroxide (TEAOH) is known to interact with several targets. It blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.

Mode of Action

TEAOH’s mode of action is still under investigation By blocking autonomic ganglia and nicotinic acetylcholine receptors, it inhibits the transmission of nerve signals. Furthermore, by blocking calcium- and voltage-activated potassium channels, it affects the flow of potassium ions, which can influence various cellular processes .

Pharmacokinetics

As an experimental agent, more research is needed to fully understand these aspects and their impact on the bioavailability of TEAOH .

Result of Action

The molecular and cellular effects of TEAOH’s action depend on its interaction with its targets. By blocking specific targets, TEAOH can disrupt normal cellular processes, such as nerve signal transmission and muscle contraction. The exact effects can vary depending on the specific context and conditions .

Action Environment

The action, efficacy, and stability of TEAOH can be influenced by various environmental factors. For instance, TEAOH is most commonly encountered as an aqueous solution . Therefore, factors such as pH and temperature could potentially affect its stability and activity. Moreover, TEAOH is a strong base and is highly alkaline, which should be considered when studying its action in different environments .

Preparation Methods

Tetraethylammonium hydroxide can be synthesized through several methods. One common method involves the metathesis of tetraethylammonium bromide using a hydroxide-loaded ion exchange column or by the action of silver oxide . The reaction can be represented as follows:

(C2H5)4NBr+Ag2O(C2H5)4NOH+2AgBr(C_2H_5)_4NBr + Ag_2O \rightarrow (C_2H_5)_4NOH + 2AgBr (C2​H5​)4​NBr+Ag2​O→(C2​H5​)4​NOH+2AgBr

Another method involves the reaction of tetraethylammonium chloride with sodium hydroxide. Industrial production often employs these methods to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Tetraethylammonium hydroxide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Tetraethylammonium hydroxide can be compared with other quaternary ammonium hydroxides, such as tetramethylammonium hydroxide and tetrabutylammonium hydroxide. These compounds share similar properties but differ in their alkyl chain lengths, which affect their solubility, reactivity, and applications . For example:

    Tetramethylammonium hydroxide: Has shorter alkyl chains, making it more soluble in water and less lipophilic.

    Tetrabutylammonium hydroxide: Has longer alkyl chains, making it more lipophilic and suitable for phase-transfer catalysis.

This compound is unique due to its balance between solubility and lipophilicity, making it versatile for various applications.

Similar Compounds

Properties

IUPAC Name

tetraethylazanium;hydroxide
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InChI

InChI=1S/C8H20N.H2O/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1;/p-1
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InChI Key

LRGJRHZIDJQFCL-UHFFFAOYSA-M
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Canonical SMILES

CC[N+](CC)(CC)CC.[OH-]
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Molecular Formula

C8H21NO
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Related CAS

66-40-0 (Parent)
Record name Tetraethylammonium hydroxide
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DSSTOX Substance ID

DTXSID30883222
Record name Tetraethylammonium hydroxide
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Molecular Weight

147.26 g/mol
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Physical Description

Liquid, Aqueous solution: Colorless odorless liquid; [Merck Index] 35% Aqueous solution: Colorless to pale yellow liquid; [Alfa Aesar MSDS]
Record name Ethanaminium, N,N,N-triethyl-, hydroxide (1:1)
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Record name Tetraethylammonium hydroxide
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CAS No.

77-98-5
Record name Tetraethylammonium hydroxide
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Record name Tetraethylammonium hydroxide
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Record name Ethanaminium, N,N,N-triethyl-, hydroxide (1:1)
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Record name TETRAETHYLAMMONIUM HYDROXIDE
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Synthesis routes and methods

Procedure details

To a 1.5 L autoclave equipped with a stirrer and a heating means were added 154 g (1.0 mol) of diethyl sulfate, 101 g (1.0 mol) of triethyl amine and 690 g (15 mol) of ethanol. Stirring was initiated after the autoclave was sealed. The autoclave was heat to 140° C., and pressure was 1.0 MPa. The reaction was kept at 140° C. for 4 h. Then the reaction mixture was cooled to room temperature and discharged into a 1 L three-necked flask. 80 g (2.0 mol) of sodium hydroxide was added thereto. The reaction mixture was heated to 45° C. for 4 h while stirring. After filtration, part of ethanol was distilled off from the filtrate. Then 500 g of water was added while ethanol was distilled off (part of water was entrained out), to give 604 g of tetraethyl ammonium hydroxide solution. The content of tetraethyl ammonium hydroxide was found as 23.3 wt.-% and the total reaction yield was 95.7%.
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
690 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium hydroxide
Reactant of Route 2
Tetraethylammonium hydroxide
Reactant of Route 3
Tetraethylammonium hydroxide
Reactant of Route 4
Tetraethylammonium hydroxide
Reactant of Route 5
Tetraethylammonium hydroxide
Customer
Q & A

Q1: What is the molecular formula and weight of TEAOH?

A1: The molecular formula of anhydrous tetraethylammonium hydroxide is C8H21NO, and its molecular weight is 147.26 g/mol. The pentahydrate form (TEAOH.5H2O) has a molecular formula of C8H31NO6 and a molecular weight of 249.36 g/mol. []

Q2: What is the structure of TEAOH?

A2: TEAOH consists of a positively charged tetraethylammonium cation ([N(CH2CH3)4]+) and a negatively charged hydroxide anion (OH-). In the pentahydrate form, layers of these ions alternate with layers of water molecules. []

Q3: What are the critical micelle concentrations (CMC) of TEAOH in aqueous solutions?

A3: Studies using conductivity measurements and chronocoulometry have determined the first and second CMCs of TEAOH to be 0.52 mmol/L and 39.5 mmol/L, respectively. []

Q4: Is TEAOH compatible with zinc-air batteries?

A4: Yes, research has shown that TEAOH can be used as an ionic conductor in flexible zinc-air batteries. When combined with poly(vinyl alcohol) (PVA) as a polymer host, TEAOH-PVA electrolytes exhibit good water retention, leading to improved shelf life and cycling performance compared to traditional KOH-PVA electrolytes. []

Q5: How does TEAOH affect the synthesis of zeolite beta?

A5: TEAOH acts as a structure-directing agent (SDA) in the synthesis of zeolite beta. The TEA+ ions and TEAOH molecules guide the formation of the zeolite framework. Varying the synthesis parameters, such as the Si/Al ratio, (Si + Al)/TEA+ ratio, and crystallization temperature, allows for the control of zeolite beta properties, including its crystallinity, micropore volume, acid strength, and the number of acid sites. [, , ]

Q6: Can TEAOH be used to synthesize high-silica zeolites?

A6: Yes, TEAOH has been successfully employed in the synthesis of high-silica zeolite Y with a SiO2/Al2O3 ratio of 7.76. This high-silica zeolite Y exhibits exceptional thermal and hydrothermal stability. []

Q7: Does TEAOH influence the synthesis of other zeolites?

A7: Yes, TEAOH has been used in the synthesis of other zeolite types, including:

  • ZSM-5: TEAOH combined with n-butylamine forms highly crystalline ZSM-5 with high surface area and pore volume. [, ]
  • CON-type zeolite: TEAOH, in conjunction with as-synthesized CIT-1 seed crystals, allows for the synthesis of CON-type zeolite. []
  • UZM-5: TEAOH, alongside tetramethylammonium chloride, acts as a template for UZM-5 synthesis. []

Q8: How does TEAOH impact the dispersion of calcium carbonate in ethylene glycol?

A8: TEAOH effectively disperses calcium carbonate in ethylene glycol. An amount of 0.3 wt% TEAOH effectively disperses a 45 wt% calcium carbonate suspension. The adsorption of TEAOH cations on the calcium carbonate surface enhances electrostatic repulsion, improving dispersion stability. []

Q9: What role does TEAOH play in the preparation of siliceous MCM-41?

A9: TEAOH is crucial in the synthesis of well-ordered siliceous MCM-41 mesoporous molecular sieves from colloidal silica. Optimization of stirring time and temperature regime, along with the use of TEAOH, are critical for achieving high-quality MCM-41. []

Q10: Can TEAOH be used for protective desilication of H-ZSM-5 zeolite?

A10: Yes, TEAOH effectively desilicates highly siliceous H-ZSM-5 through dissolution and recrystallization. This treatment generates intracrystalline mesopores, leading to enhanced catalyst lifetime and propylene selectivity in the methanol-to-propylene (MTP) reaction. []

Q11: How does the alkyl chain length of tetraalkylammonium hydroxides affect their interaction with water?

A11: Molecular dynamics simulations and experimental studies have shown that increasing the alkyl chain length in tetraalkylammonium hydroxides, from TEAOH to tetrabutylammonium hydroxide, results in increased structural and dynamic heterogeneity. This heterogeneity influences properties like density, viscosity, and ion transport. []

Q12: How does temperature affect TEAOH/urea/cellulose solutions?

A12: Increasing the temperature of TEAOH/urea/cellulose solutions decreases viscosity and increases surface tension. This influences the size of cellulose beads produced from these solutions. []

Q13: What analytical techniques are used to characterize TEAOH-synthesized materials?

A13: Various techniques are employed to characterize materials synthesized using TEAOH, including:

  • X-ray Diffraction (XRD): Used to determine the crystallinity and phase purity of zeolites. [, , , , , , , , ]
  • Scanning Electron Microscopy (SEM): Provides insights into the morphology and particle size of the materials. [, , , ]
  • Nitrogen Adsorption-Desorption Isotherms: Used to analyze the surface area and pore size distribution of porous materials. [, , , ]
  • Infrared Spectroscopy (FTIR): Helps identify functional groups and assess the incorporation of specific elements within the framework. [, , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the local environment and coordination of atoms within the materials. [, , , , ]
  • Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition behavior of the materials. [, , , , ]
  • Elemental Analysis (e.g., ICP-OES): Determines the elemental composition of the synthesized materials. [, , ]

Q14: What is the role of TEAOH in oligonucleotide purification?

A14: TEAOH is used in denaturing HPLC for purifying 5'-dimethoxytritylated oligonucleotides. Its strong basicity and ion-pairing properties enable effective separation of tritylated and non-tritylated oligonucleotide species under denaturing conditions. [, ]

Q15: How is TEAOH used in histochemical staining?

A15: TEAOH improves the arginine histochemical staining method. It enhances color development uniformity and section clarity by washing out inorganic alkali. Additionally, mixing TEAOH with the mounting medium improves color stability. []

Q16: Can TEAOH be used to synthesize alumina?

A16: Yes, TEAOH can peptize aluminum hydroxide, facilitating the hydrothermal synthesis of submicrometer α-alumina particles at lower temperatures. Seeding with α-alumina particles further enhances the transition to α-alumina. []

Q17: What is "green beta," and how is it related to TEAOH?

A17: "Green beta" refers to zeolite beta synthesized using OSDA-free beta seed crystals that were initially prepared using TEAOH. This method offers a more environmentally friendly approach to producing zeolite beta without requiring additional organic templates during the seed growth stage. []

Q18: Are there alternative methods for synthesizing materials typically prepared with TEAOH?

A18: Yes, researchers are constantly exploring alternative synthesis routes, including using different SDAs, varying gel compositions, and employing novel synthesis techniques like microwave irradiation. [, ]

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